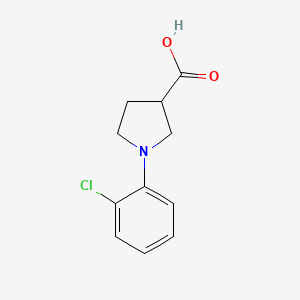

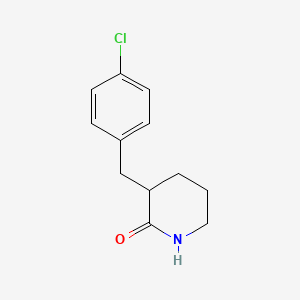

3-(4-Chlorobenzyl)-2-piperidone

Vue d'ensemble

Description

4-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H. It is a white solid that is soluble in some organic solvents and in aqueous base .

Synthesis Analysis

The Cannizzaro reaction is a method of synthesizing alcohols and carboxylic acids from aldehydes . This could potentially be used in the synthesis of compounds similar to “3-(4-Chlorobenzyl)-2-piperidone”.Molecular Structure Analysis

The structure of 4-Chlorobenzyl alcohol, a compound related to “3-(4-Chlorobenzyl)-2-piperidone”, has been determined . Its molecular structure is in good agreement with those previously determined for similar benzyl halides .Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol was performed under pseudo-first-order conditions . The reaction can be followed by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis

4-Chlorobenzyl alcohol is a crystalline, colorless solid . It has a melting point range of 68 - 71 °C (154 - 160 °F) .Applications De Recherche Scientifique

- Field : Chemistry

- Application Summary : The X-ray structure of 4-chlorobenzyl chloride was determined for the first time .

- Methods : Crystals suitable for diffraction were obtained from the inner surface of a commercial bottle which had been stored for >5 years, allowing slow sublimation .

- Results : The resulting structure shows a perfectly planar chlorobenzene ring with the CH2–Cl bond almost orthogonal .

- Field : Material Science

- Application Summary : A new dye, 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA), with liquid crystalline properties was synthesized .

- Methods : The Williamson method was used for the synthesis. The structure and the thermal behavior of CODA were investigated by means of nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy .

- Results : The liquid crystalline properties were exhibited in the characteristic temperature ranges and the thermophysical parameters were determined .

- Field : Organic Chemistry

- Application Summary : 4-Chlorobenzyl alcohol acts as a reagent for the protection of carboxyl groups as their 4-chlorobenzyl esters .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The 4-chlorobenzyl esters are more stable to acid than the corresponding benzyl esters .

X-ray Structure Determination

Synthesis of Liquid Crystalline Dyes

Protection of Carboxyl Groups

- Field : Organic Chemistry

- Application Summary : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The product is sold “as-is” without any analytical data. The buyer assumes responsibility to confirm product identity and/or purity .

- Field : Industrial Chemistry

- Application Summary : Benzyl chloride, or α-chlorotoluene, is a widely used chemical building block .

- Methods : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .

- Results : Approximately 100,000 tonnes are produced annually .

- Field : Medicinal Chemistry

- Application Summary : Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole showed potent anticancer activity .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The compound showed cytotoxicity against selected human cancer cell lines .

Synthesis of 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid

Preparation of Benzyl Chloride

Anticancer Activity of Indole Derivatives

- Field : Organic Chemistry

- Application Summary : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The product is sold “as-is” without any analytical data. The buyer assumes responsibility to confirm product identity and/or purity .

- Field : Industrial Chemistry

- Application Summary : Benzyl chloride, or α-chlorotoluene, is a widely used chemical building block .

- Methods : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .

- Results : Approximately 100,000 tonnes are produced annually .

- Field : Medicinal Chemistry

- Application Summary : Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole showed potent anticancer activity .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The compound showed cytotoxicity against selected human cancer cell lines .

Synthesis of 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid

Preparation of Benzyl Chloride

Anticancer Activity of Indole Derivatives

Safety And Hazards

Orientations Futures

Propriétés

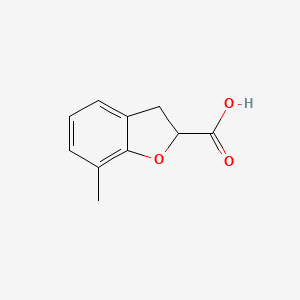

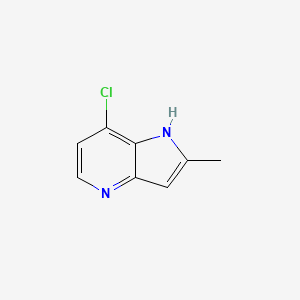

IUPAC Name |

3-[(4-chlorophenyl)methyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDRQHFCYJKQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzyl)-2-piperidone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)